1,8-Phenanthroline, 4-methyl- 1,8-Phenanthroline, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 61352-00-9
VCID: VC19512414
InChI: InChI=1S/C13H10N2/c1-9-4-7-15-13-11(9)3-2-10-8-14-6-5-12(10)13/h2-8H,1H3
SMILES:
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

1,8-Phenanthroline, 4-methyl-

CAS No.: 61352-00-9

Cat. No.: VC19512414

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1,8-Phenanthroline, 4-methyl- - 61352-00-9

Specification

CAS No. 61352-00-9
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 4-methyl-1,8-phenanthroline
Standard InChI InChI=1S/C13H10N2/c1-9-4-7-15-13-11(9)3-2-10-8-14-6-5-12(10)13/h2-8H,1H3
Standard InChI Key WELBERVWSIXSKI-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC3=C(C2=NC=C1)C=CN=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methyl-1,10-phenanthroline (C₁₃H₁₀N₂) belongs to the phenanthroline family, featuring a planar tricyclic structure with two pyridine-like nitrogen atoms at positions 1 and 10. The methyl group at position 4 introduces steric and electronic modifications that influence its coordination behavior. X-ray crystallography of related 1,10-phenanthrolines reveals centroid-centroid π-stacking distances of 3.78–3.89 Å, which stabilize molecular packing in the solid state .

Physicochemical Properties

Key properties include:

  • Melting Point: 143–145°C (lit.)

  • Boiling Point: 381.2±22.0°C (predicted)

  • Density: 1.211±0.06 g/cm³

  • Water Solubility: Moderate, facilitating its use in aqueous reactions

  • pKa: 5.49±0.10, indicating weak basicity at physiological pH

Synthesis and Functionalization

Lithiation-Alkylation Strategies

4,7-Dimethyl-1,10-phenanthroline serves as a precursor for synthesizing alkylated derivatives. Lithiation at the methyl groups using n-BuLi, followed by quenching with alkyl halides, yields 4,7-dialkylated products in >85% efficiency . For example, reaction with methyl iodide produces 4,7-dimethyl derivatives, while bulkier halides like tert-butyl bromide yield sterically hindered analogs .

Halogenation and Cross-Coupling

4,7-Dichloro-1,10-phenanthrolines, synthesized via phosphoryl chloride treatment of diketone precursors, enable further functionalization. Microwave-assisted nucleophilic substitution with pyrrolidine introduces electron-donating groups, enhancing ligand electron density for catalytic applications .

Coordination Chemistry and Catalytic Applications

Metal Complexation

The nitrogen atoms at positions 1 and 10 act as bidentate ligands, forming stable complexes with transition metals. For instance, lithium complexes of 4-methyl-1,10-phenanthroline exhibit unusual ligand-to-cation ratios (e.g., 2:1 Li⁺:ligand), as confirmed by ¹⁵N CP/MAS NMR . These complexes are redox-active, with cyclic voltammetry showing reversible oxidation waves at +0.78 V vs. Ag/AgCl .

Catalytic Activity

Palladium complexes of methyl-substituted phenanthrolines catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵. The methyl group’s electron-donating effect stabilizes the Pd(0) intermediate, improving catalytic efficiency .

Biomedical Applications

Antiplasmodial Activity

Derivatives such as 6-(3-(dibutylamino)propylamino)-5,6-dihydro-1,10-phenanthroline-5-ol (7b) demonstrate 90.58% suppression of Plasmodium berghei parasitemia at 150 mg/kg/day in mice . Comparative data for key compounds are summarized below:

CompoundDose (mg/kg/day)% SuppressionMean Survival (days)
7b15090.5822.25
8b1588.3222.00
Chloroquine1098.5025.00

Data sourced from Peter’s 4-day suppressive test .

Mechanism of Action

The planar phenanthroline scaffold intercalates into parasitic DNA, while the alkylamine side chain disrupts heme detoxification pathways—a dual mechanism that overcomes quinoline resistance .

Spectroscopic and Computational Insights

NMR Characterization

¹H NMR spectra of 4-methyl derivatives show distinct aromatic proton signals:

  • 8.72 ppm: Broad singlet (H1 and H8)

  • 8.03 ppm: Doublet (H3)

  • 7.88 ppm: Doublet (H6)

  • 4.84 ppm: Doublet (H4, J = 10.5 Hz)

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV for 4-methyl-1,10-phenanthroline, correlating with its UV-Vis absorption at 265 nm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator